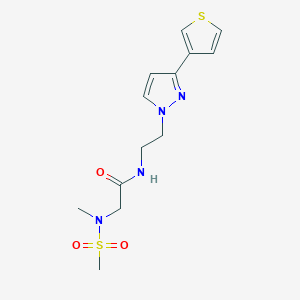

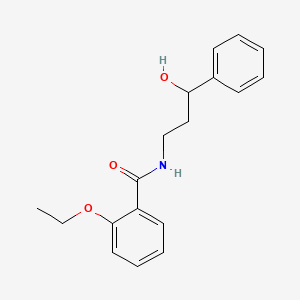

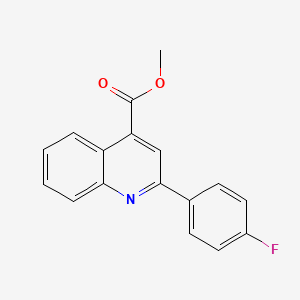

![molecular formula C9H15N3O2 B2552959 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1999904-79-8](/img/structure/B2552959.png)

3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3,4-dimethyl-1[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, is a derivative of the 1,2,4-triazole class. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Similarly, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed reactions . These methods demonstrate the versatility of synthetic approaches in generating a wide array of 1,2,4-triazole derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using various spectroscopic techniques such as IR, NMR (1H and 13C), and UV spectral data . X-ray diffraction analyses have also been employed to unequivocally confirm the structures of newly synthesized compounds . These analyses provide detailed insights into the molecular geometry, crystal packing, and intermolecular interactions that stabilize the compounds.

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo a variety of chemical reactions. For example, the oxidation of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one leads to a mixture of oxidation products . The base-catalyzed ring contraction of 6,7-dihydro-1-methyl-1H-1,2,5-triazepines to 2,3-dimethyl-1,2,4-triazines is another example of the chemical transformations these compounds can undergo . These reactions are crucial for the modification and functionalization of the 1,2,4-triazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as lipophilicity, pKa values, and antioxidant activities, have been extensively studied. The lipophilicity was investigated using HPLC, and the antioxidant activities were assessed through various in vitro assays, comparing them to standard antioxidants . Potentiometric titrations in non-aqueous solvents were used to determine pKa values . Additionally, the thermal degradation kinetics of these compounds were analyzed using methods like Coats–Redfern and Horowitz–Metzger .

科学的研究の応用

Synthesis and Structural Analysis

- Click Synthesis and Cytotoxicity Assay : A study detailed the click one-pot synthesis and spectral analyses of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, focusing on their crystal structures, DFT studies, and brine shrimp cytotoxicity assay, highlighting the potential bioactive properties of such compounds (Ahmed et al., 2016).

Chemical Reactivity and Applications

- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research on palladium-catalyzed oxidative carbonylation reactions of prop-2-ynyl alpha-ketoesters and related compounds produced various heterocyclic derivatives, demonstrating the synthetic versatility of these compounds in forming complex structures (Bacchi et al., 2005).

Material Science and Coordination Chemistry

- Tautomerism and Metal Complexation : An investigation into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines provided insights into their structural properties and potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Antimicrobial and Bioactive Compound Development

- Antimicrobial Screening : A study on the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol showed moderate inhibitory activity against Candida albicans, suggesting their potential as antimicrobial agents (Ramadan et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

4,5-dimethyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-14-8/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKMXFVRKOJLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

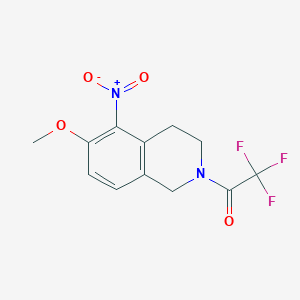

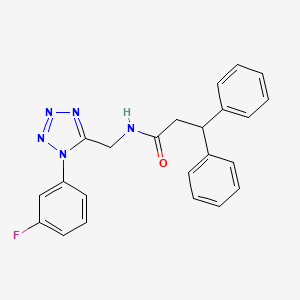

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)

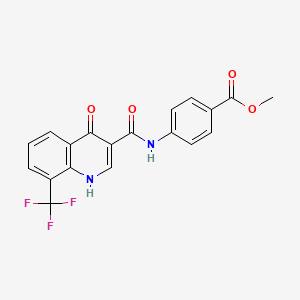

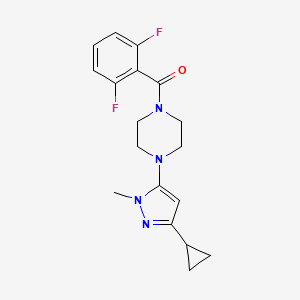

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)

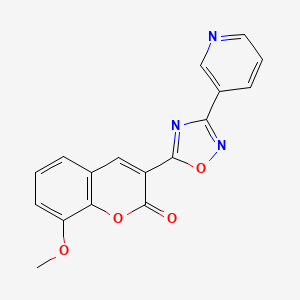

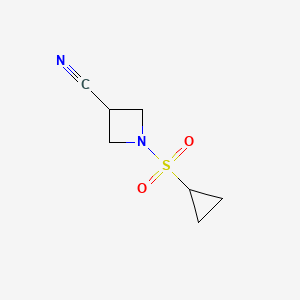

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)